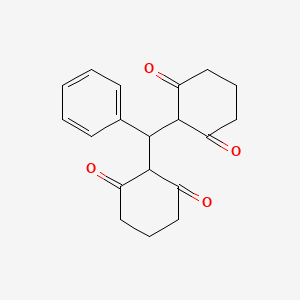
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- is a useful research compound. Its molecular formula is C19H20O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- (CAS Number: 19419-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies highlighting its antimicrobial and anticancer properties.
- Molecular Formula : C23H28O4
- Molecular Weight : 368.466 g/mol
- Density : 1.125 g/cm³
- Boiling Point : 534ºC at 760 mmHg
- Flash Point : 235ºC
Antimicrobial Properties
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- has demonstrated significant antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Table 2: Anticancer Activity of 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that it may inhibit enzymes involved in critical signaling pathways related to cell growth and survival.
- Enzyme Inhibition : The compound inhibits histone deacetylases (HDACs), which play a role in regulating gene expression.
- Cellular Interaction : It may interact with cellular receptors that modulate cell signaling pathways associated with inflammation and cancer progression.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of various derivatives of cyclohexanedione compounds against resistant strains of bacteria. The findings indicated that derivatives similar to 1,3-Cyclohexanedione showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new therapeutic agents from this class of compounds .
Study on Anticancer Effects
Another significant investigation focused on the antiproliferative activity of cyclohexanedione derivatives against human cancer cell lines. The study reported that compounds with structural similarities to 1,3-Cyclohexanedione effectively reduced cell viability in HeLa and A549 cells through apoptosis induction mechanisms .
Properties
IUPAC Name |
2-[(2,6-dioxocyclohexyl)-phenylmethyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-13-8-4-9-14(21)18(13)17(12-6-2-1-3-7-12)19-15(22)10-5-11-16(19)23/h1-3,6-7,17-19H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBGPVUTOJODLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(C2C(=O)CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404975 |
Source


|
| Record name | 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55771-10-3 |
Source


|
| Record name | 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














